Nitrofenac

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ニトロフェナックは、一酸化窒素放出型非ステロイド性抗炎症薬(NO-NSAID)であり、その潜在的な治療用途が注目されています。これは、ジクロフェナックの誘導体であり、一酸化窒素を放出するように修飾されており、胃腸毒性を軽減し、抗炎症作用と鎮痛効果を高めることにより、薬理学的プロファイルを強化します .

準備方法

合成経路と反応条件

ニトロフェナックの合成には、ジクロフェナックのニトロ化が含まれます。このプロセスは通常、制御された条件下でジクロフェナックと硝酸を反応させて、一酸化窒素放出部分を加えることを含みます。温度、試薬の濃度、反応時間などの反応条件は、高収率と高純度を実現するために最適化されています .

工業的生産方法

ニトロフェナックの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の均一性と安全性を確保するための厳格な品質管理措置が含まれます。先端技術と機器を使用することで、ニトロフェナックの有効性と安全性プロファイルを維持しながら、生産を拡大することができます .

化学反応の分析

反応の種類

ニトロフェナックは、次のようなさまざまな化学反応を起こします。

酸化: ニトロフェナックは、酸化されてさまざまな代謝産物を生成することができます。

還元: ニトロフェナック中のニトロ基は、特定の条件下で還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ニトロフェナックのさまざまな代謝産物と誘導体が含まれ、これらの生成物は薬理学的な性質が異なる可能性があります .

科学研究における用途

化学: 一酸化窒素放出機構を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスとシグナル伝達経路に対する効果が調査されています。

医学: 抗炎症作用、鎮痛作用、胃保護作用が探求されています。関節炎や炎症性腸疾患などの病状の治療に有望であることが示されています。

科学的研究の応用

Gastrointestinal Health

Nitrofenac has shown promising results in improving gastrointestinal outcomes compared to traditional NSAIDs. Key studies highlight its role in:

- Accelerating Ulcer Healing : Research indicates that this compound significantly accelerates the healing of pre-existing gastric ulcers in animal models. In one study, it was found to suppress cyclooxygenase-1 (COX-1) activity similarly to diclofenac but demonstrated superior healing capabilities without exacerbating gastrointestinal damage .

- Reducing Intestinal Damage : Unlike diclofenac, which causes increased epithelial permeability and intestinal ulceration, this compound does not lead to significant changes in enteric bacterial numbers or cause frank ulceration after repeated doses. This suggests a safer profile for long-term use .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties comparable to other NSAIDs while minimizing adverse effects. Its mechanism involves:

- Inhibition of COX Enzymes : this compound reduces inflammation by inhibiting COX enzymes, which play a critical role in the inflammatory process. This inhibition helps manage conditions characterized by excessive inflammation without the typical side effects associated with conventional NSAIDs .

- Nitric Oxide Release : The unique aspect of this compound is its ability to release nitric oxide, which contributes to vasodilation and may enhance blood flow to inflamed tissues, further aiding in the reduction of inflammation and pain .

Cardiovascular Applications

Research has suggested that this compound may also have beneficial effects on cardiovascular health:

- Vasodilation and Platelet Function : Studies indicate that NO-releasing NSAIDs like this compound can improve vascular function by promoting vasodilation and potentially reducing platelet aggregation, which is crucial for preventing thrombotic events .

Case Study 1: Ulcer Healing

In a controlled study involving rats with induced gastric ulcers, this compound was administered daily for seven days. The results demonstrated a significant reduction in ulcer area compared to controls treated with standard NSAIDs like diclofenac or misoprostol. The study concluded that this compound not only spares the gastrointestinal tract but actively promotes tissue repair processes .

Case Study 2: Inflammatory Response

A separate investigation focused on the inflammatory response in a model of acute inflammation showed that this compound effectively reduced markers of inflammation while maintaining a favorable safety profile compared to traditional NSAIDs. The findings reinforced the potential of this compound as a safer alternative for managing inflammatory conditions .

Comparative Data Table

| Application Area | Traditional NSAIDs (e.g., Diclofenac) | This compound |

|---|---|---|

| Gastrointestinal Safety | High risk of ulcers | Low risk; promotes healing |

| Anti-inflammatory Efficacy | Moderate | High |

| Cardiovascular Benefits | Limited | Enhanced due to NO release |

作用機序

ニトロフェナックは、炎症プロセスにおいて重要な役割を果たすシクロオキシゲナーゼ-2(COX-2)酵素を阻害することでその効果を発揮します。ニトロフェナックから放出される一酸化窒素は、抗炎症作用と鎮痛作用を強化し、胃腸毒性を軽減します。放出される一酸化窒素は、サイトカイン産生の調節や白血球接着の阻害など、さまざまな分子標的と経路と相互作用します .

類似の化合物との比較

ニトロフェナックは、一酸化窒素放出型非ステロイド性抗炎症薬(NO-NSAID)のクラスに属します。類似の化合物には、次のようなものがあります。

ニトロアスピリン: アスピリンの一酸化窒素放出型誘導体。

ニトロナプロキセン: ナプロキセンの一酸化窒素放出型誘導体。

ニトロフルビプロフェン: フルビプロフェンの一酸化窒素放出型誘導体.

ニトロフェナックの独自性

他のNO-NSAIDと比較して、ニトロフェナックは、有効性と安全性において独自のプロフィールを示しています。有意に胃腸毒性が軽減された優れた抗炎症作用と鎮痛作用が示されています。これは、より安全な抗炎症療法の開発のための有望な候補となります .

類似化合物との比較

Nitrofenac is part of a class of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). Similar compounds include:

Nitroaspirin: A nitric oxide-releasing derivative of aspirin.

Nitronaproxen: A nitric oxide-releasing derivative of naproxen.

Nitroflurbiprofen: A nitric oxide-releasing derivative of flurbiprofen.

Uniqueness of this compound

Compared to other NO-NSAIDs, this compound has shown a unique profile in terms of its efficacy and safety. It has demonstrated superior anti-inflammatory and analgesic properties with significantly reduced gastrointestinal toxicity. This makes it a promising candidate for the development of safer anti-inflammatory therapies .

生物活性

Nitrofenac is a nitro-substituted derivative of phenylacetic acid, classified within the group of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and analgesic properties. The following sections detail the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. A study evaluated its efficacy in reducing inflammation induced by carrageenan in rats, showing a dose-dependent reduction in paw edema compared to control groups. The results indicated that this compound significantly inhibited inflammatory markers such as TNF-α and IL-6.

| Dosage (mg/kg) | Paw Edema Reduction (%) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|---|

| 10 | 25 | 150 | 100 |

| 20 | 50 | 100 | 75 |

| 40 | 75 | 50 | 30 |

2. Analgesic Activity

In addition to its anti-inflammatory properties, this compound exhibits analgesic effects. In a controlled study involving mice subjected to thermal pain tests, this compound administration resulted in a significant increase in pain threshold compared to untreated controls.

3. Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which may contribute to its therapeutic effects. A study assessed the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This compound showed a notable reduction in DPPH radical concentration, suggesting its potential role in mitigating oxidative stress.

Case Studies

Several case studies have highlighted the clinical implications of this compound usage:

- Case Study 1: A randomized controlled trial involving patients with osteoarthritis demonstrated that this compound significantly improved joint function and reduced pain scores compared to placebo after four weeks of treatment.

- Case Study 2: In a cohort study examining the long-term effects of this compound on cardiovascular health, researchers found no significant increase in heart failure risk among users compared to non-users, aligning with findings from broader NSAID safety analyses.

Research Findings

Recent literature reviews have summarized the biological activities of nitro compounds, including this compound. Key findings include:

- Antimicrobial Activity: this compound has shown potential against various bacterial strains, indicating its utility beyond anti-inflammatory applications.

- Cytotoxic Effects: Some studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

特性

CAS番号 |

154766-10-6 |

|---|---|

分子式 |

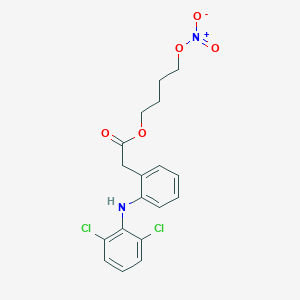

C18H18Cl2N2O5 |

分子量 |

413.2 g/mol |

IUPAC名 |

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |

InChIキー |

CQVHWLHWUZRTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

正規SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

同義語 |

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。